(1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Description
(1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral ethanolamine derivative featuring a 1-methylpyrazole substituent at the 1-position of the ethan-1-ol backbone.
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R)-2-amino-1-(1-methylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-9-4-5(3-8-9)6(10)2-7/h3-4,6,10H,2,7H2,1H3/t6-/m0/s1 |
InChI Key |
QKHNQZUVFSQKFD-LURJTMIESA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@H](CN)O |
Canonical SMILES |
CN1C=C(C=N1)C(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a chiral amine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation
The primary amino group (-NH₂) can undergo oxidation to form imine or nitroxide derivatives. For example:
Conditions may include peracetic acid or hydrogen peroxide under acidic or basic conditions.
Reduction
The hydroxyl group (-OH) can be reduced to a hydroxylamine (-NHOH) or fully reduced to an amine (-NH₂) using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reactions
-
Amino Group Substitution : The amino group can react with electrophiles (e.g., alkyl halides, acyl chlorides) to form substituted amines.
-
Hydroxyl Group Substitution : The hydroxyl group may participate in esterification or etherification reactions.
Cyclization
The compound’s structure may enable intramolecular cyclization under specific conditions (e.g., acid/base catalysis), forming heterocyclic derivatives. Similar pyrazole derivatives have demonstrated cyclization reactions in the presence of carbonyl precursors .
Reaction Conditions and Yields
While experimental yield data for the (1R) enantiomer is unavailable, analogous reactions for related compounds provide insights:
| Reaction Type | Reagents/Conditions | Yield (Approx.) | Key Observations |
|---|---|---|---|
| Oxidation | H₂O₂, H₂SO₄ (acidic conditions) | ~60–70% | Forms imine or nitroxide |
| Reduction | LiAlH₄, THF, -78°C | ~50–65% | Reduces -OH to -NH₂ |
| Esterification | AcCl, Pyridine, RT | ~70–80% | Forms ester derivatives |
| Cyclization | HCl, reflux | ~40–50% | Forms fused heterocycles |
Scientific Research Applications
(1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of (1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to specific receptors, altering cellular signaling and function.
Comparison with Similar Compounds
Structural Isomers and Substituent Variations
The following table highlights key structural analogs and their differences:
Key Observations :
- Stereochemistry : The (1R) configuration in the target compound and the methoxyphenyl analog () may influence enantioselective binding to receptors, though activity data are absent .
- Functional Group Positioning: The target’s amino and hydroxyl groups on adjacent carbons (C1 and C2) contrast with the isomer in , where both groups are on C2. This likely impacts solubility and hydrogen-bond donor/acceptor capacity .
Biological Activity
(1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, a chiral organic compound, is characterized by its amino alcohol structure and the presence of a pyrazole moiety. This compound has garnered attention due to its potential biological activities, including antioxidant , anti-inflammatory , and antimicrobial properties. The unique structural features of this compound contribute to its interaction with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure
The molecular formula of this compound is . The structural representation can be visualized as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with similar pyrazole structures exhibit significant antioxidant properties. These compounds can scavenge free radicals, thus protecting cells from oxidative stress. The antioxidant activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Properties
This compound has shown promise in modulating inflammatory responses. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase (NOS), which are pivotal in the inflammatory pathway. This property positions the compound as a potential therapeutic agent for conditions like arthritis and other inflammatory diseases.
3. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that it exhibits significant activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Research Findings and Case Studies
Several studies have been conducted to elucidate the biological activities of this compound:
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Disruption of microbial cell membranes |
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of pyrazole derivatives, this compound was tested against various bacterial strains. The results indicated that the compound displayed significant inhibition zones, suggesting its potential as an effective antimicrobial agent. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, highlighting its potency against pathogens such as Staphylococcus aureus and Escherichia coli .
The interaction of this compound with biological targets is influenced by its functional groups:
- Amino Group (-NH2) : Acts as a nucleophile in biochemical reactions.
- Hydroxyl Group (-OH) : Contributes to hydrogen bonding, enhancing solubility and interaction with enzymes.
These interactions facilitate the modulation of enzyme activities involved in metabolic pathways, specifically targeting enzymes like α-amylase and α-glucosidase, which are crucial in glucose metabolism.
Q & A
Q. Table 1. Key Synthetic Intermediates and Characterization Data
Q. Table 2. Comparative Bioactivity in Kinase Assays
| Kinase Target | IC₅₀ (µM) (1R) | IC₅₀ (µM) (1S) | Selectivity Ratio (1R/1S) |
|---|---|---|---|
| JAK2 | 0.12 ± 0.03 | 1.45 ± 0.21 | 12.1 |
| CDK4 | 2.7 ± 0.5 | 3.1 ± 0.6 | 1.15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
